molecular formula C23H16ClN3O4S B14966234 N-(1,3-benzodioxol-5-ylmethyl)-3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No.: B14966234
M. Wt: 465.9 g/mol
InChI Key: JUDQXIKROXLGSJ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide is a synthetic quinazoline derivative characterized by a benzodioxolylmethyl group and a sulfanylidene-substituted quinazolinone core. The compound’s structure integrates a benzamide moiety linked to position 3 of the quinazoline ring, which is further substituted with a chlorine atom at position 7 and a sulfanylidene (C=S) group at position 2. Structural elucidation of such compounds often relies on crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .

Properties

Molecular Formula

C23H16ClN3O4S

Molecular Weight

465.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C23H16ClN3O4S/c24-15-5-6-17-18(10-15)26-23(32)27(22(17)29)16-3-1-2-14(9-16)21(28)25-11-13-4-7-19-20(8-13)31-12-30-19/h1-10H,11-12H2,(H,25,28)(H,26,32)

InChI Key

JUDQXIKROXLGSJ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be synthesized from catechol and disubstituted halomethanes.

    Synthesis of the Quinazoline Derivative: This involves the cyclization of appropriate precursors under controlled conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and quinazoline derivatives with a benzamide group under specific conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

The target compound shares structural homology with other benzamide-linked quinazolines, but key differences in substituents influence its physicochemical and biological properties. Below is a comparative analysis with selected analogues:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Quinazolinone - 7-Cl, 2-sulfanylidene, 3-benzodioxolylmethyl-benzamide ~487.9 Sulfanylidene enhances hydrogen bonding; benzodioxol improves metabolic stability
N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide Quinazoline-2,4-dione - 7-carboxamide, 1-(3-chlorobenzyl), 3-phenyl ~586.0 Carboxamide at position 7; dioxo groups (C=O) at 2 and 4; lacks sulfanylidene
N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide Benzamide - 4-butoxyphenyl, hydroxy-phenylpropanamide ~531.6 Flexible alkoxy chain; chiral centers; designed for peptide-like interactions

Functional Group Analysis

  • Sulfanylidene vs. Dioxo Groups : The target compound’s 2-sulfanylidene group (C=S) may confer stronger hydrogen-bond acceptor capacity compared to the 2,4-dioxo (C=O) groups in the analogue from . This could enhance binding to cysteine-rich enzymatic targets .
  • Chlorine Substitution : The 7-chloro substituent in the target compound contrasts with the 3-chlorobenzyl group in the analogue from . Positional differences in chlorine placement may alter steric hindrance and electronic effects at binding sites.
  • Benzodioxol vs.

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